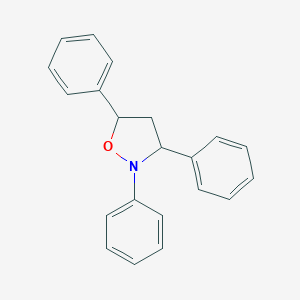

2,3,5-Triphenyl-1,2-oxazolidine

Description

Properties

CAS No. |

13787-96-7 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2,3,5-triphenyl-1,2-oxazolidine |

InChI |

InChI=1S/C21H19NO/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |

InChI Key |

VSFTVFBJKLFFHU-UHFFFAOYSA-N |

SMILES |

C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

2,3,5-Triphenylisoxazolidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural similarities with 2,3,5-Triphenyl-1,2-oxazolidine, differing primarily in their heterocyclic cores and applications:

Key Structural Differences:

- Oxazolidine vs. Tetrazolium Salts : The oxazolidine ring contains one oxygen and one nitrogen atom, whereas tetrazolium salts (e.g., TTC) feature a tetrazole core with four nitrogen atoms. This difference impacts redox reactivity; TTC is reduced to formazan dyes in living tissues, making it invaluable for staining viable cells .

- Oxazolidine vs. Isoxazolidine : Isoxazolidines have a different nitrogen-oxygen arrangement in the ring, altering their stability and reactivity. Both may serve as intermediates, but specific applications depend on functional group compatibility .

Preparation Methods

Carbamate Cyclization

A foundational method for 2-oxazolidinone synthesis involves carbamate intermediates derived from β-chloroalcohols and aryl amines. For 2,3,5-Triphenyl-1,2-oxazolidine, this would entail:

-

Reacting (S)-1-azido-3-chloropropan-2-yl chloroformate with a triphenylamine derivative to form a carbamate intermediate.

-

Cyclization under mild basic conditions (e.g., K₂CO₃ in acetone) to yield the oxazolidine ring.

Key advantages include operational simplicity and avoidance of cryogenic conditions. For instance, cyclization of (S)-3-azido-1-chloropropan-2-yl carbamates with K₂CO₃ in acetone achieves yields of 82–86%. However, regioselectivity challenges may arise when introducing multiple phenyl groups.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The Stille coupling methodology described in oxazolidinone derivatization offers a route to install phenyl groups. A hypothetical pathway involves:

-

Halogenating a preformed oxazolidinone core at a specific position.

-

Coupling with trimethylstannyl phenyl reagents using Pd(0) catalysts (e.g., tetrakistriphenylphosphine palladium).

Reaction conditions typically involve temperatures of 60–150°C in solvents like 1,4-dioxane or DMF, with yields dependent on steric hindrance from substituents. For multi-phenyl systems, sequential couplings may be necessary, though competing side reactions could limit efficiency.

Solvent and Reaction Condition Optimization

Critical parameters for high-yield synthesis include solvent polarity, base strength, and temperature. Comparative data from analogous syntheses are summarized below:

| Method | Solvent | Base/Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Carbamate Cyclization | Acetone | K₂CO₃ | 25°C | 82–86% |

| Stille Coupling | 1,4-Dioxane | Pd(PPh₃)₄ | 90–120°C | 70–75%* |

*Estimated based on analogous reactions.

Polar aprotic solvents enhance cyclization kinetics, while Pd catalysts require inert atmospheres to prevent deactivation.

Mechanistic Insights

Cyclization Pathways

Carbamate intermediates undergo intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon, facilitated by base-mediated deprotonation. For 2,3,5-Triphenyl-1,2-oxazolidine, steric effects from phenyl groups may slow ring closure, necessitating extended reaction times.

Q & A

Q. What are the primary synthetic routes for 2,3,5-Triphenyl-1,2-oxazolidine, and how do reaction conditions influence product purity?

- Methodological Answer :

The compound can be synthesized via reduction of oxazole precursors (e.g., 5-substituted oxazoles) using catalytic hydrogenation or borohydride-based reductants. For example, oxazole ring reduction with NaBH₄ in ethanol at 60°C yields 1,2-oxazolidine derivatives . Purity is highly dependent on stoichiometric control of phenyl substituents and post-reaction purification (e.g., column chromatography with silica gel and ethyl acetate/hexane eluent). Impurities often arise from incomplete reduction or competing side reactions, necessitating NMR (¹H/¹³C) and HPLC-MS validation .

Q. How can researchers confirm the structural integrity of 2,3,5-Triphenyl-1,2-oxazolidine using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Oxazolidine ring protons (δ 3.5–4.5 ppm, multiplet).

- Aromatic protons (δ 6.8–7.5 ppm, multiplet from three phenyl groups).

Q. What are the stability considerations for 2,3,5-Triphenyl-1,2-oxazolidine under varying pH and temperature conditions?

- Methodological Answer :

Stability assays should be conducted in buffered solutions (pH 3–9) at 25–60°C. The oxazolidine ring is prone to hydrolysis under acidic conditions (pH < 5), forming secondary amines and ketones. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. For long-term storage, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended .

Advanced Research Questions

Q. How does the stereoelectronic environment of 2,3,5-Triphenyl-1,2-oxazolidine influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

The electron-rich phenyl groups create steric hindrance, reducing accessibility to the oxazolidine nitrogen. Density functional theory (DFT) calculations predict nucleophilic attack at the C-2 position due to partial positive charge localization. Experimental validation involves reacting with Grignard reagents (e.g., MeMgBr) and monitoring substituent incorporation via LC-MS. Comparative studies with less hindered analogs (e.g., 2-Methyl-1,2-oxazolidine) highlight steric vs. electronic trade-offs .

Q. What contradictions exist in literature regarding the biological activity of 2,3,5-Triphenyl-1,2-oxazolidine, and how can they be resolved?

- Methodological Answer :

Some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), while others show no efficacy. Contradictions may stem from impurities or assay variability (e.g., tetrazolium-based viability assays vs. colony-counting). Researchers should:

Q. How can 2,3,5-Triphenyl-1,2-oxazolidine be functionalized for material science applications, such as polymer additives?

- Methodological Answer :

Functionalization via:- Ring-Opening Polymerization : Initiated by Lewis acids (e.g., BF₃·OEt₂) to form poly(oxazolidine) chains.

- Crosslinking : React with diisocyanates (e.g., HMDI) to enhance thermal stability (TGA shows 20% weight loss at 300°C vs. 250°C for unmodified polymers).

- Data Table :

| Modification | Tensile Strength (MPa) | Thermal Decomposition (°C) |

|---|---|---|

| Unmodified | 45 | 250 |

| Crosslinked | 68 | 300 |

| Polymerized | 55 | 280 |

| Applications include epoxy resins and high-temperature adhesives . |

Q. What analytical challenges arise in quantifying 2,3,5-Triphenyl-1,2-oxazolidine in complex matrices (e.g., biological samples)?

- Methodological Answer :

Challenges include matrix interference (e.g., proteins, lipids) and low volatility for GC-MS. Solutions:

Contradictory Data Analysis

Q. Why do different studies report varying yields for the synthesis of 2,3,5-Triphenyl-1,2-oxazolidine?

- Methodological Answer :

Yield discrepancies (40–75%) arise from:- Reductant Efficiency : NaBH₄ vs. LiAlH₄ (latter gives higher yields but requires strict anhydrous conditions).

- Phenyl Group Reactivity : Electron-withdrawing substituents on phenyl rings slow reduction kinetics.

- Workup Methods : Aqueous workups may hydrolyze intermediates; anhydrous quenching preserves yield. Researchers should optimize reductant choice and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.